Methyl 4-(2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamido)benzoate is a complex organic compound that features a thiophene ring, a pyridazine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common approach includes:
Formation of the thiophene ring: This can be achieved through the cyclization of a suitable precursor.
Synthesis of the pyridazine ring: This involves the reaction of hydrazine with a diketone or similar compound.
Coupling of the thiophene and pyridazine rings: This step often involves the use of a sulfanyl group as a linker.
Formation of the benzoate ester: This is typically done through esterification reactions involving methanol and a benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution but can include the use of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
Methyl 4-(2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamido)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 4-(2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and pyridazine rings can interact with the active sites of enzymes, potentially inhibiting their activity. The sulfanyl group can also form covalent bonds with specific amino acids in the enzyme, further enhancing its inhibitory effect.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These include compounds like thiophene-2-carboxylic acid and thiophene-2-amine.
Pyridazine derivatives: Examples include pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid.
Benzoate esters: These include methyl benzoate and ethyl benzoate.
Uniqueness
Methyl 4-(2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamido)benzoate is unique due to its combination of a thiophene ring, a pyridazine ring, and a benzoate ester. This combination of functional groups allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 4-[[2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-24-18(23)12-4-6-13(7-5-12)19-16(22)11-26-17-9-8-14(20-21-17)15-3-2-10-25-15/h2-10H,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQIINQOXZAPHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.